molecular formula C11H13N5O B12895512 N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide CAS No. 908301-61-1

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12895512
CAS No.: 908301-61-1
M. Wt: 231.25 g/mol
InChI Key: CTMBOIJSOVCFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.25 g/mol . It features a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for its diverse bioactivities and role as a bioisostere in drug discovery . The 1,2,4-triazole core can exhibit tautomerism, with the 1H-tautomeric form being the most stable . Researchers value this compound and its structural analogs as key intermediates for synthesizing more complex molecules, particularly through reactions at the amino group, such as regioselective N-sulfonylation to create derivatives with potential biological activity . Compounds based on the 5-amino-1,2,4-triazole scaffold have been investigated for a range of pharmacological applications. Scientific literature indicates that such derivatives have shown promise as anticancer agents, including as inhibitors of tubulin polymerization and AXL kinase . Additional reported activities in related triazole compounds include antibacterial effects against multidrug-resistant strains, antiviral properties, and anticonvulsant activity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

908301-61-1

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-(5-amino-1-benzyl-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17)

InChI Key

CTMBOIJSOVCFTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(=N1)N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation of 1,2,4-Triazole Derivatives

One common approach involves the alkylation of 5-amino-1H-1,2,4-triazol-3-yl acetamide precursors with benzyl halides under basic conditions. For example, alkylation with benzyl bromide in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate leads to the selective N1-benzylation of the triazole ring. This method yields the N-(5-amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide compound with good efficiency (yields typically 67-81%) and purity.

Cyclization Using Aminoguanidine and Esters

Another synthetic route involves the reaction of aminoguanidine hydrochloride with ester derivatives under reflux or microwave irradiation. The aminoguanidine acts as a nucleophile, attacking the ester to form an intermediate that cyclizes to the 1,2,4-triazole ring bearing the amino group at position 5. This method is particularly effective when starting from benzyl-substituted esters, leading to the formation of the target compound in yields ranging from 60% to 81%.

One-Pot Synthesis via Hydrazide Intermediates

A one-pot synthesis approach has been reported where hydrazide intermediates are formed by refluxing benzyl-substituted precursors with hydrazine hydrate. Subsequent diazotization and coupling with amino acid esters under cold conditions yield the desired triazole derivatives. This method benefits from operational simplicity and high yields (up to 94% for hydrazide formation).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of N-substituted 1,2,4-triazole derivatives. For example, the reaction of N-guanidinosuccinimide intermediates with amines under microwave conditions facilitates nucleophilic ring opening and recyclization to the triazole ring. This method is particularly useful for aliphatic amines but requires alternative pathways for aromatic amines.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Alkylation with benzyl bromide 5-amino-1H-1,2,4-triazol-3-yl acetamide, benzyl bromide, K2CO3 Anhydrous DMF, room temp 67-81 Selective N1-benzylation, mild conditions
Cyclization with aminoguanidine Benzyl esters, aminoguanidine hydrochloride Reflux in ethanol or microwave 60-81 Efficient ring formation, good yields
One-pot hydrazide synthesis Benzyl precursors, hydrazine hydrate, NaNO2, amino acid esters Reflux, cold diazotization Up to 94 High yield, operationally simple
Microwave-assisted nucleophilic ring opening N-guanidinosuccinimide, amines Microwave irradiation Variable Fast reaction, limited to nucleophilic amines

Research Findings and Notes

  • The benzyl group introduction at N1 is critical for the biological activity and is efficiently achieved by alkylation under mild conditions.
  • Aminoguanidine-based cyclization is a versatile method that allows the formation of the 1,2,4-triazole ring with the amino substituent at position 5, a key feature of the target compound.
  • Microwave-assisted methods reduce reaction times significantly and improve yields but require careful selection of amines due to nucleophilicity constraints.
  • One-pot hydrazide synthesis offers a streamlined approach with high yields and is suitable for scale-up.
  • The final compounds are often purified by crystallization from aqueous ethanol or petroleum ether/ethyl acetate mixtures, ensuring high purity for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide has been investigated for its potential antimicrobial properties. Studies have shown that triazole derivatives exhibit significant activity against a range of bacteria and fungi. The compound's ability to inhibit the growth of pathogens makes it a candidate for developing new antimicrobial agents .

Anticancer Properties:
Research indicates that triazole derivatives can interfere with cancer cell proliferation. This compound has been tested for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer drug .

Enzyme Inhibition:
The compound has also been studied for its role as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes involved in fungal biosynthesis and other biological pathways. This property can be leveraged to design selective inhibitors for therapeutic use .

Agriculture

Fungicides:
Due to its triazole structure, this compound is being explored as a potential fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. The compound's efficacy against specific fungal strains could lead to its application in agricultural formulations aimed at improving crop yield and health .

Plant Growth Regulators:
There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially enhancing agricultural productivity through improved stress resistance and growth rates .

Materials Science

Polymer Chemistry:
this compound can be incorporated into polymer matrices to enhance material properties. The triazole group can participate in cross-linking reactions, leading to the development of novel materials with improved mechanical and thermal stability .

Coatings and Adhesives:
The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds can be exploited in developing durable coatings for various surfaces, providing resistance against environmental factors .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound, suggesting its potential use in clinical settings as an antimicrobial agent.

Case Study 2: Agricultural Application

Field trials were performed using formulations containing this compound as a fungicide on crops affected by fungal infections. The treated plots showed a marked improvement in crop health compared to untreated controls, demonstrating the compound's effectiveness in agricultural applications.

Mechanism of Action

The mechanism of action of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Core Structural Features

  • Target Compound: Triazole substitution: 1-benzyl, 5-amino. Acetamide linkage: Direct attachment to triazole-3-position.
  • Key Analogs :
    • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) :
  • Triazole substitution: 4-ethyl, 5-pyridinyl.
  • Functional group: Thioether-linked acetamide.
  • Application: Orco agonist for insect olfaction studies .
    • OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) :
  • Triazole substitution: 4-ethyl, 5-pyridinyl.
  • Functional group: Thioether-linked acetamide.
  • Application: Similar to VUAA-1 in channel activation .
    • N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide :
  • Triazole substitution: 1-cyclohexyl-methyl.
  • Functional group: Thioether-linked acetamide.
  • Application: Potential HIV-1 reverse transcriptase inhibitor . WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide):
  • Triazole substitution: Unsubstituted (4-H).
  • Functional group: Phenoxy-linked acetamide.
  • Application: Synthetic auxin agonist in plant biology .

Substituent Effects on Activity

  • Benzyl Group (Target Compound) : Likely enhances lipophilicity and membrane permeability compared to smaller alkyl or aryl groups in analogs like VUAA-1 (ethyl) or OLC-12 (isopropylphenyl).
  • Amino Group (5-position): Critical for hydrogen bonding; absent in VUAA-1 and OLC-12 but present in WH7 .
  • Thioether vs. Direct Linkage : Thioether groups in VUAA-1 and OLC-12 improve metabolic stability but may reduce solubility compared to the target compound’s direct acetamide bond .

Physicochemical Data

Compound Melting Point (°C) Solubility (LogP)* Key Spectral Data (NMR/IR)
Target Compound Not reported Estimated ~2.5 NH stretches (3300 cm⁻¹, IR); δ 7.3–7.5 (benzyl, ¹H NMR)
VUAA-1 Not reported ~3.8 Pyridinyl C-H (8.1 ppm, ¹H NMR); S=O (1050 cm⁻¹, IR)
N-(4-Bromophenyl) analog 122–124 ~4.2 N–H⋯S hydrogen bond (X-ray); δ 1.5–2.0 (cyclohexyl, ¹H NMR)
Compound 7a 122–124 ~3.5 Thioether S-C (750 cm⁻¹, IR); δ 2.3 (methyl, ¹H NMR)

*LogP values estimated via comparative analysis.

Pharmacological Potential

  • VUAA-1/OLC-12 : Orco channel agonists with EC₅₀ values in the micromolar range, used in mosquito attractant studies .
  • N-(4-Bromophenyl) analog : Exhibits inhibitory activity against HIV-1 RT via N–H⋯S and C–H⋯N interactions in crystal structures .

Biological Activity

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is a novel compound within the triazole family, which has garnered attention for its potential therapeutic applications. The biological activity of this compound is of particular interest due to its structural features that suggest various pharmacological effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several methodologies that leverage the reactivity of triazole derivatives. A common approach includes the reaction of 5-amino-1H-1,2,4-triazole with benzyl bromide followed by acetamide formation. This method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against a range of pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Candida albicansSignificant activity

The antimicrobial efficacy is attributed to the ability of the triazole ring to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal cells.

Antiparasitic Activity

In studies focused on Chagas disease caused by Trypanosoma cruzi, compounds related to this compound have been evaluated for their antiparasitic properties. The structure was optimized to enhance potency and reduce toxicity:

Compound pEC50 Value Effectiveness
Optimized Triazole Derivative>6Significant suppression of parasite burden in vivo

These findings indicate that modifications to the triazole core can lead to enhanced biological activity against parasitic infections.

Structure–Activity Relationships (SAR)

The SAR studies indicate that specific substitutions on the triazole ring and side chains significantly influence biological activity. For instance:

  • The presence of an amino group at position 5 is crucial for maintaining bioactivity.
  • Substituents on the benzyl moiety can modulate lipophilicity and cellular uptake.

Modifications leading to increased hydrophilicity have been associated with improved solubility and bioavailability, critical factors for therapeutic efficacy.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Chagas Disease Treatment : In a mouse model study, compounds derived from the triazole scaffold exhibited significant reductions in parasitemia when administered at optimized dosages.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound, resulting in a dose-dependent response that supports its potential as an antimicrobial agent.

Q & A

Q. How can the structural identity of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide be confirmed after synthesis?

  • Methodological Answer : The compound's structure is typically validated using a combination of 1H NMR, IR spectroscopy, and LC-MS to confirm functional groups, hydrogen environments, and molecular weight. Elemental analysis ensures stoichiometric purity. For example, analogous triazole-acetamide derivatives were characterized using these techniques to verify the presence of benzyl, triazole, and acetamide moieties . X-ray crystallography (via programs like SHELXL or ORTEP-3) can resolve ambiguities in tautomeric forms or stereochemistry if crystallizable .

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer : A two-step approach is common:

Formation of the triazole core : Cyclization of thiosemicarbazides or condensation of hydrazine derivatives with nitriles.

Acetamide functionalization : Reacting the triazole intermediate with chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine in dioxane). Microwave-assisted synthesis may improve yield and reduce reaction time, as demonstrated for similar triazole derivatives .

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer : The PASS program (Prediction of Activity Spectra for Substances) can forecast potential biological targets (e.g., enzyme inhibition, antimicrobial activity). Molecular docking (using AutoDock or Schrödinger Suite) evaluates binding affinities to specific receptors, such as kinases or microbial enzymes. For instance, docking studies on analogous triazole-acetamides revealed interactions with ATP-binding pockets in pathogenic targets .

Advanced Research Questions

Q. How can annular tautomerism in the triazole ring affect the compound's reactivity or bioactivity?

  • Methodological Answer : The 1,2,4-triazole ring exhibits prototropic tautomerism , which influences electronic distribution and hydrogen-bonding capacity. NMR spectroscopy (1H and 13C) in DMSO-d6 or CDCl3 can detect tautomeric equilibria, while X-ray crystallography provides definitive evidence of the dominant form in the solid state. For example, studies on 3-(5-amino-1H-triazol-3-yl)propanamides revealed tautomer-dependent interactions with biological macromolecules .

Q. What crystallographic software is recommended for resolving structural ambiguities in this compound?

  • Methodological Answer : SHELXL (for small-molecule refinement) and SHELXS/SHELXD (for structure solution) are industry standards for high-resolution crystallography. WinGX and ORTEP-3 facilitate graphical representation of thermal ellipsoids and hydrogen-bonding networks. These tools were critical in resolving steric clashes in benzyl-substituted triazoles .

Q. How should contradictory biological activity data (e.g., variable IC50 values) be analyzed?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or compound stability. Validate results through:
  • Dose-response curves across multiple concentrations.
  • Metabolic stability assays (e.g., liver microsome testing).
  • In silico ADMET profiling to assess bioavailability and degradation pathways. For example, triazole-acetamide rodenticides showed dose-dependent hepatotoxicity, confirmed via histopathology and serum biomarker analysis .

Q. What strategies optimize regioselectivity during functionalization of the triazole ring?

  • Methodological Answer : Protecting group chemistry (e.g., Boc for amines) and microwave-assisted synthesis enhance regiocontrol. For instance, selective alkylation at the N1 position of 1,2,4-triazoles was achieved using bulky bases (e.g., DBU) to direct reactivity. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.